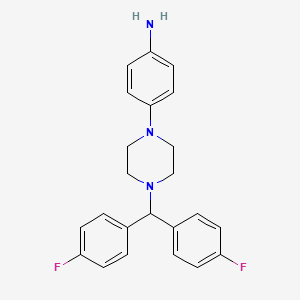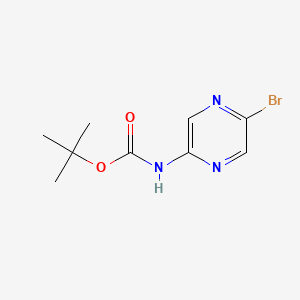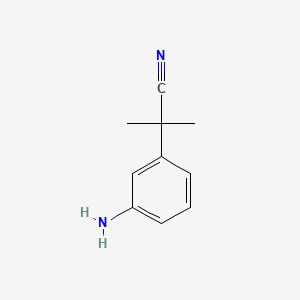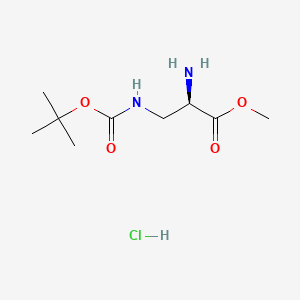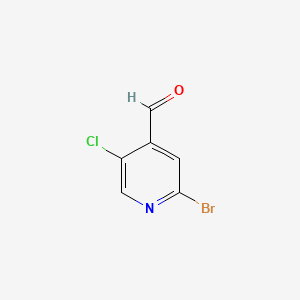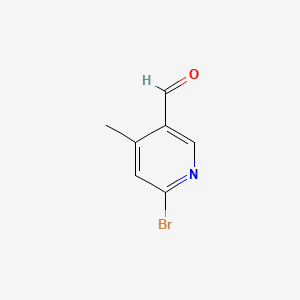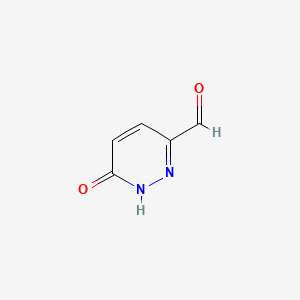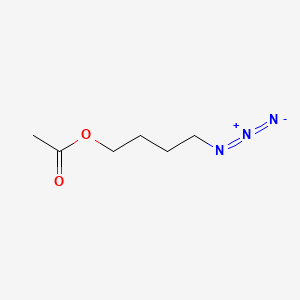
4-叠氮基丁酸乙酯
描述
4-Azidobutyl acetate, also known as 4-Azidobutanol 1-Acetate, is a chemical compound used in the preparation of Acyclovir and HBG analogs . It has a molecular weight of 157.17 and a molecular formula of C6H11N3O2 . The IUPAC name for this compound is 4-azidobutyl acetate .
Molecular Structure Analysis
The molecular structure of 4-Azidobutyl acetate consists of a butyl chain with an azide group (N3) attached at the fourth carbon and an acetate group attached to the terminal carbon . The exact structure can be represented by the SMILES notation: CC(=O)OCCCCN=[N+]=[N-] .
Physical And Chemical Properties Analysis
4-Azidobutyl acetate is a colorless oil . It is soluble in acetone, chloroform, dichloromethane, and toluene . The compound has a computed XLogP3 value of 1.7, indicating its lipophilicity .
科学研究应用
Synthesis of Heterocycles
Organic azides, including 4-azidobutyl acetate, play a crucial role in synthesizing various heterocycles. These include:
- Other heterocycles like oxazoles, thiazoles, oxazines, and pyrimidines can also be prepared using azides .
Synthetic Tools for Heterocycles
Several synthetic methods utilize organic azides:
Enantioselective C-H Amination
Researchers have optimized ruthenium catalysts for enantioselective intramolecular C-H amination of aliphatic azides. For example, 4-azidobutylbenzene can be transformed into chiral pyrrolidine with outstanding enantioselectivity .
未来方向
属性
IUPAC Name |
4-azidobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(10)11-5-3-2-4-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSQBYXMAZRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobutanol 1-Acetate | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the role of 4-azidobutyl acetate in the synthesis of acyclovir analogs?
A1: 4-Azidobutyl acetate serves as a reagent in a [3+2] cycloaddition reaction with a 2-O-propargyl derivative of nicotinonitrile []. This reaction results in the formation of a 1,2,3-triazole ring, which is a key structural feature in the final acyclovir analogs. Essentially, 4-azidobutyl acetate acts as a building block to introduce the desired triazole moiety into the target molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



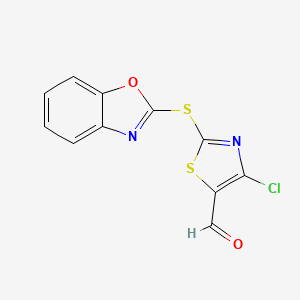
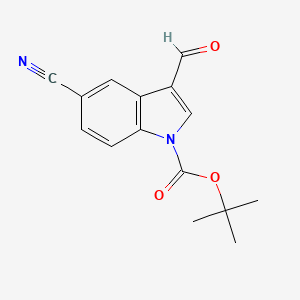
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)
